molecular formula C17H12BrN3O B11448311 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11448311
M. Wt: 354.2 g/mol
InChI Key: DBLSALGHKNXTNM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromophenyl and a furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a bromophenyl hydrazine derivative with a furan-2-yl ketone, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the furan ring .

Scientific Research Applications

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The bromophenyl and furan substituents can enhance binding affinity to certain enzymes or receptors, influencing their activity. The pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromophenyl and furan substituents, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C17H12BrN3O

Molecular Weight

354.2 g/mol

IUPAC Name

3-(4-bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12BrN3O/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3

InChI Key

DBLSALGHKNXTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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